8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C17H18N6O3 and its molecular weight is 354.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
- Synthesis of 1,2,4-Triazole Derivatives: A study outlined the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives with antimicrobial activities. These compounds exhibited good to moderate activities against test microorganisms, showcasing the potential of 1,2,4-triazole derivatives in antimicrobial applications (H. Bektaş et al., 2007).
Antitumor Properties
- Potential Anti-Tumor Agents: Another study presented the synthesis of triazine and triazepine derivatives from an intermediate compound, demonstrating their efficacy as potential anti-tumor agents against human breast cell MCF-7 line and liver carcinoma cell line HepG2 (M. G. Badrey & S. M. Gomha, 2012).
Antimicrobial and Antibacterial Activity
- Antibacterial Activity of Triazino Benzothiazole Derivatives: A research focused on synthesizing 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones showed these compounds had screened antibacterial activity, indicating the versatility of triazole derivatives in developing new antibacterial agents (S. Vartale et al., 2008).
Synthesis and Biological Activity
- Synthesis and Biological Activities of Heterocycles: The creation of novel heterocycles, such as purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines, and their examination for biological activities, including antitumor activity and vascular relaxing effects, further underscore the potential of triazole derivatives in medicinal chemistry (T. Ueda et al., 1987).
Mechanism of Action
The biological activity of triazoles is often attributed to their ability to form hydrogen bonds with various enzymes and receptors in the biological system . This allows them to interact with a variety of targets and influence numerous biochemical pathways . The specific targets, mode of action, affected pathways, and pharmacokinetics can vary greatly depending on the exact structure and substituents of the triazole compound .
Environmental factors can also influence the action, efficacy, and stability of triazole compounds. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and ability to reach its target .
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-4-22-12-14(24)18-17(25)21(3)15(12)23-13(19-20-16(22)23)10-6-8-11(9-7-10)26-5-2/h6-9H,4-5H2,1-3H3,(H,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGCYTGIYUNZBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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